molecular formula C7H4BrNOS B141723 2-Bromo-5-(isoxazol-5-yl)thiophene CAS No. 138716-31-1

2-Bromo-5-(isoxazol-5-yl)thiophene

Cat. No.: B141723
CAS No.: 138716-31-1
M. Wt: 230.08 g/mol
InChI Key: FCUZGSQWFAXBSB-UHFFFAOYSA-N
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Description

2-Bromo-5-(isoxazol-5-yl)thiophene is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives and Carcinogenicity Evaluation

Research on thiophene derivatives, such as those related to benzidine and 4-aminobiphenyl, has been conducted to evaluate potential carcinogenicity. These compounds, including the analogues of the carcinogens, have been synthesized and evaluated for their carcinogenic potential using in vitro assays, indicating potential carcinogenicity based on their chemical and biological behavior. However, doubts remain about their capability to elicit tumors in vivo, underscoring the importance of in vitro predictions for new compounds (Ashby et al., 1978).

Broad Applications in Medicinal Chemistry

Thiophene derivatives have been identified as crucial in medicinal chemistry due to their broad range of applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The synthesis of these derivatives has attracted significant attention, with various methods being developed to improve the efficiency, versatility, and eco-friendliness of thiophene synthesis. The review highlights recent achievements in thiophene synthesis and its importance in developing new drugs and natural product synthesis (Xuan, 2020).

Flame Retardants and Environmental Concerns

The use of brominated flame retardants, including those related to thiophene structures, has raised concerns due to their potential environmental impacts and the formation of harmful byproducts. A critical review summarized the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. This includes the study of compounds such as 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) and others, which are often found in high concentrations in indoor environments and pose potential health risks (Zuiderveen et al., 2020).

Thiophene Scaffold in CNS Agents

Thiophene compounds have also been studied for their potential as central nervous system (CNS) agents. A review of seventeen papers highlighted the use of thiophene scaffold in developing novel CNS activity agents, including anticonvulsants, acetylcholinesterase inhibitors, and other pharmacological potentials. This review supports the importance of thiophene scaffold in medicinal chemistry and suggests future molecular modifications for developing derivatives with enhanced pharmacological effects (Deep et al., 2016).

Synthesis and Reactions of Alkylthiophenes

The synthesis and reactivity of halo-substituted alkylthiophenes have been reviewed, highlighting their importance in the field of organic semiconductors for applications such as field-effect transistors, solar cells, and light-emitting diodes. The review covers recent advances in the synthesis and reactivity of these compounds, providing insights into the preparation of more complex thiophene-based molecular architectures for photonics and electronics (Gendron & Vamvounis, 2015).

Future Directions

The future directions for “2-Bromo-5-(isoxazol-5-yl)thiophene” would depend on the specific research or industrial context in which it is being used. As a compound used in proteomics research , it may have potential applications in the development of new drugs or therapeutic strategies.

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways that 2-Bromo-5-(isoxazol-5-yl)thiophene might affect

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given the compound’s structural features, it might exhibit a range of biological activities, but these need to be confirmed through experimental studies.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUZGSQWFAXBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373702
Record name 2-Bromo-5-(isoxazol-5-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-31-1
Record name 2-Bromo-5-(isoxazol-5-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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